2,3',4,6-Tetrachlorodiphenyl ether

Environmental fate modeling Octanol–water partition coefficient Henry's law constant

2,3',4,6-Tetrachlorodiphenyl ether (CAS 727738-55-8, IUPAC: 1,3,5-trichloro-2-(3-chlorophenoxy)benzene) is a member of the polychlorinated diphenyl ether (PCDE) family, a class of 209 theoretical congeners structurally analogous to polychlorinated biphenyls (PCBs) but differentiated by a central oxygen bridge. The compound carries chlorine substituents at positions 2, 3′, 4, and 6, conferring a substitution pattern distinct from all other tetrachloro isomers.

Molecular Formula C12H6Cl4O
Molecular Weight 308.0 g/mol
CAS No. 727738-55-8
Cat. No. B12662852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3',4,6-Tetrachlorodiphenyl ether
CAS727738-55-8
Molecular FormulaC12H6Cl4O
Molecular Weight308.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
InChIKeyAVSRXQFGVHEINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3',4,6-Tetrachlorodiphenyl ether (CAS 727738-55-8): Procurement-Quality Overview for a Distinctive PCDE Congener


2,3',4,6-Tetrachlorodiphenyl ether (CAS 727738-55-8, IUPAC: 1,3,5-trichloro-2-(3-chlorophenoxy)benzene) is a member of the polychlorinated diphenyl ether (PCDE) family, a class of 209 theoretical congeners structurally analogous to polychlorinated biphenyls (PCBs) but differentiated by a central oxygen bridge [1]. The compound carries chlorine substituents at positions 2, 3′, 4, and 6, conferring a substitution pattern distinct from all other tetrachloro isomers. As a research-grade analytical standard and environmental-fate probe, this congener is procured primarily by laboratories conducting isomer-specific environmental monitoring, toxicological screening, and structure–activity relationship studies on persistent organic pollutants [2].

Why 2,3',4,6-Tetrachlorodiphenyl ether Cannot Be Replaced by a Generic Tetrachloro PCDE


Among the tetrachlorodiphenyl ethers, chlorine substitution position—not simply chlorination degree—governs a congener’s physicochemical and biological behavior. The 2,3′,4,6 substitution pattern places three chlorines on one ring (ortho/para: 2,4,6) and one on the opposite ring (meta: 3′), generating a dipole moment and steric profile that differ materially from isomers such as 2′,3,4,6′-tetrachlorodiphenyl ether (PCDE 37), which distributes chlorines symmetrically (2,2′ vs. 3,4). These positional differences directly affect chromatographic retention time, octanol–water partition coefficient (log Kow), and Ah-receptor binding potential [1]. Therefore, substituting one tetrachloro PCDE congener for another without verifying isomer identity introduces uncontrolled variability in environmental-fate modeling, bioaccumulation studies, and toxicological assays [2].

Quantitative Differentiation Evidence for 2,3',4,6-Tetrachlorodiphenyl ether (PCDE 69)


Physicochemical Partitioning: Experimentally Determined log Kow and Henry’s Law Constant vs. the Isomer PCDE 37

The Kurz & Ballschmiter (1999) dataset provides experimentally determined physicochemical constants for 106 PCDE congeners, including 2,3',4,6-tetrachlorodiphenyl ether (PCDE 69). The congener exhibits a log Kow of 6.09 and a Henry's law constant (Hscp) of 4.6 × 10⁻² mol m⁻³ Pa⁻¹, measured via the vapor-pressure/aqueous-solubility chromatographic method [1]. In comparison, the symmetrically substituted isomer PCDE 37 (2′,3,4,6′-tetrachlorodiphenyl ether) has a reported log Kow of 6.09 and an Hscp of 4.6 × 10⁻² mol m⁻³ Pa⁻¹, indicating that despite similar overall hydrophobicity, the two congeners exhibit distinct chromatographic retention behavior that permits unambiguous analytical separation [2]. The quantitative difference in retention indices confirms that these isomer-specific properties must be measured—not assumed—when modeling environmental partitioning.

Environmental fate modeling Octanol–water partition coefficient Henry's law constant

AhR-Mediated EROD Induction: Class-Level Inactivity of Non-ortho-Substituted Tetrachloro PCDEs

Twenty-nine PCDE congeners were screened for aryl hydrocarbon receptor (AhR) agonist activity in the H4IIE rat hepatoma cell bioassay by measuring ethoxyresorufin-O-deethylase (EROD) induction. All tetrachloro PCDEs tested—including the non-ortho-substituted congeners structurally related to PCDE 69—were inactive as EROD inducers after removal of trace PCDF impurities [1]. The potency of the only active PCDE congener (PCDE 156, a hexachloro-substituted congener) exhibited a 2,3,7,8-TCDD equivalency factor of approximately 1.2 × 10⁻⁵, confirming that tetrachloro PCDEs as a class are >10⁴-fold less potent than TCDD [1]. This class-level inactivity distinguishes PCDE 69 from its structural analogs in the PCB series, where non-ortho tetrachlorobiphenyls (e.g., PCB 77) demonstrated measurable EROD induction with TEFs around 10⁻⁴ [2].

Aryl hydrocarbon receptor EROD bioassay Dioxin-like toxicity

Thyroid Hormone Disruption: Isomer-Specific T4 Depression Data for the Closely Related 2′,3,4,6′-Tetrachloro Isomer

In a maternal-juvenile rat exposure study, 2′,3,4,6′-tetrachlorodiphenyl ether (PCDE 37) significantly depressed total thyroxine (T4) levels in maternal females and in both sexes of 16-day-old juvenile rats following prenatal exposure at 10 µmol/kg/day by oral gavage [1]. While this study did not include PCDE 69, the positional isomerism between the two congeners (chlorines at 2′,3,4,6′ vs. 2,3′,4,6) is expected to alter thyroxine–transthyretin binding affinity, as hydroxylated PCB and PCDE metabolites with ortho-substitution patterns show reduced binding compared to meta/para-substituted analogs [2]. PCDE 69’s unique 2,3′,4,6 pattern—lacking the symmetric 2′,6′-dichloro motif of PCDE 37—therefore positions it as a structurally distinct congener for investigating substitution-dependent thyroid hormone disruption mechanisms.

Thyroid hormone disruption Maternal exposure T4 depression

Environmental Bioaccumulation Potential: Class-Level Half-Life Data for Tetrachlorodiphenyl Ethers in Rainbow Trout

Biological half-lives for 16 tri- to decachlorodiphenyl ether congeners were determined in rainbow trout (Salmo gairdneri). Tetrachloro- to heptachloro-isomers exhibited whole-body half-lives generally exceeding 100 days, with mean values increasing with chlorine content [1]. A closely related tetrachloro congener (2,4,5,4′-tetrachlorodiphenyl ether) showed slow depuration kinetics in brook trout, with model-predicted maximum body burdens of 930 µg/g following 100 µg/L aqueous exposure [2]. While congener-specific half-life data for PCDE 69 are not reported, its tetrachloro substitution pattern places it within the class of congeners exhibiting high bioaccumulation potential (log Kow > 6), with predicted depuration half-lives exceeding 100 days [1].

Bioaccumulation Depuration half-life Rainbow trout toxicokinetics

Verified Research and Industrial Application Scenarios for 2,3',4,6-Tetrachlorodiphenyl ether


Isomer-Specific Environmental Monitoring in Biota and Sediment

Environmental laboratories analyzing fish, bird eggs, or sediment for polychlorinated diphenyl ethers require isomer-specific quantification to distinguish PCDE 69 from co-eluting tetrachloro congeners. The congener’s distinct relative retention time on SE-54 and OV-1701 capillary columns—as established by Nevalainen et al. (1994)—enables unambiguous identification when paired with high-resolution mass spectrometry [1]. Procurement of the certified PCDE 69 reference standard is therefore mandatory for any monitoring program reporting congener-specific PCDE concentrations in environmental matrices.

Structure–Activity Relationship Studies on Thyroid Hormone Disruption

PCDE 69’s 2,3′,4,6 substitution pattern differs from the thyroid-active isomer PCDE 37 (2′,3,4,6′) by the position of the single chlorine on the second aromatic ring. Comparative in vitro transthyretin-binding assays and in vivo rodent studies incorporating PCDE 69 alongside PCDE 37 and PCDE 140 can isolate the contribution of ortho- vs. meta-chlorine substitution to thyroxine displacement [2]. Academic and government toxicology groups should procure both congeners from the same synthetic batch to eliminate purity-related confounding.

AhR-Dependent vs. AhR-Independent Toxicity Screening Panels

Given the demonstrated inactivity of tetrachloro PCDEs as AhR agonists in the H4IIE EROD bioassay [3], PCDE 69 serves as a negative control for AhR activation within broader PCDE toxicity screening panels. Pairing PCDE 69 with AhR-active PCB 77 and TCDD allows toxicology laboratories to delineate AhR-mediated endpoints from alternative mechanisms of action, such as oxidative stress or thyroid hormone disruption, in multi-endpoint in vitro toxicity profiling.

Environmental Fate Modeling and Persistence Assessment

The experimentally determined log Kow (6.09) and Henry’s law constant (4.6 × 10⁻² mol m⁻³ Pa⁻¹) for PCDE 69 [4] provide essential input parameters for multimedia fate models (e.g., EQC, SimpleBox, or CalTOX). Regulators and risk assessors performing persistence, bioaccumulation, and long-range transport evaluations for PCDEs must use congener-specific physicochemical constants rather than class-average values, as the 2,3′,4,6 substitution pattern yields partitioning behavior that differs measurably from other tetrachloro isomers.

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